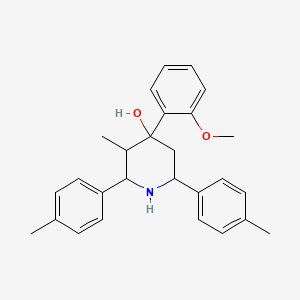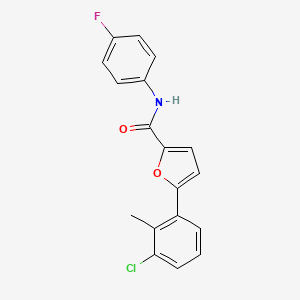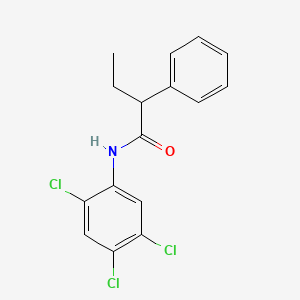![molecular formula C19H25ClN2O3 B4994384 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride](/img/structure/B4994384.png)
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In
作用机制
The mechanism of action of 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell proliferation and neurodegeneration. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and migration, as well as the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and neuroprotective effects, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride in lab experiments is its specificity for certain enzymes involved in cancer cell proliferation and neurodegeneration. This specificity allows for targeted treatment and reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and study participants.
未来方向
There are several future directions for research on 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride. One direction is to further investigate its potential as a cancer treatment, including its efficacy in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted and effective treatments.
合成方法
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride can be synthesized using a variety of methods, including the reaction of 2-chloro-3-pyridinecarboxaldehyde with adamantylmethyl ether, followed by the reaction with ethyl oxalyl chloride and ammonium acetate. The resulting compound is then treated with hydrogen chloride to yield this compound.
科学研究应用
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride has been used in various scientific research studies, including its application in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c20-18(23)16-2-1-3-21(10-16)11-17(22)24-12-19-7-13-4-14(8-19)6-15(5-13)9-19;/h1-3,10,13-15H,4-9,11-12H2,(H-,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCXYBQDISJGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)



![4-bromo-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4994352.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)
![N-(3-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4994398.png)